Adenosine kinase inhibitors (AKIs) are a class of chemical compounds that block the activity of the enzyme adenosine kinase (AK). [] AK is a ubiquitous enzyme in eukaryotes that plays a crucial role in regulating the intracellular and extracellular concentrations of adenosine. [] Adenosine itself is an endogenous nucleoside with potent physiological effects, acting as a neuromodulator and playing a role in various processes such as neurotransmission, inflammation, and cardiovascular function. [, ] By inhibiting AK, AKIs prevent the phosphorylation of adenosine into adenosine monophosphate (AMP), effectively increasing the concentration of adenosine in the local environment. [, ]
ABT-702 dihydrochloride was developed by Abbott Laboratories and is recognized for its ability to enhance adenosine signaling by inhibiting adenosine kinase. This inhibition leads to increased levels of adenosine, which has various physiological effects, particularly in the nervous and cardiovascular systems. The compound is still in preclinical development stages and has not yet progressed to clinical trials .
The synthesis of ABT-702 dihydrochloride involves several steps that typically include the formation of key intermediates followed by their coupling to yield the final product. While specific proprietary methods used by Abbott Laboratories are not publicly detailed, general approaches for synthesizing similar compounds often include:
Technical parameters such as reaction temperatures, solvents (e.g., dimethyl sulfoxide), and reaction times are crucial for optimizing yield and purity but are not disclosed in the available literature .
ABT-702 dihydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand how it interacts with biological targets .
ABT-702 dihydrochloride participates in several chemical reactions primarily related to its mechanism of action:
The mechanism of action of ABT-702 dihydrochloride centers on its role as an inhibitor of adenosine kinase:
ABT-702 dihydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for experimental applications .
ABT-702 dihydrochloride has potential applications across several scientific domains:
Ongoing research aims to further elucidate these applications while exploring the therapeutic potential of ABT-702 in clinical settings .
ABT-702 dihydrochloride is classified as a potent, ATP-competitive non-nucleoside adenosine kinase (ADK) inhibitor. It achieves half-maximal enzyme inhibition (IC₅₀) at 1.7 nM against rat brain cytosolic ADK, demonstrating remarkable potency across species including human, monkey, dog, rat, and mouse isoforms [1] [4]. Its non-nucleoside nature confers significant advantages: unlike nucleoside inhibitors, it avoids metabolic incorporation into nucleic acids, thereby reducing genotoxic risks. The compound penetrates cellular membranes effectively, evidenced by its inhibition of ADK activity (IC₅₀ = 51 nM) in intact human neuroblastoma (IMR-32) cells [1].
Table 1: Selectivity Profile of ABT-702 Dihydrochloride
Target | IC₅₀/Inhibitory Activity | Experimental Model |
---|---|---|
Adenosine Kinase (AK) | 1.7 nM | Rat brain cytosol |
A₁ Adenosine Receptor | >10,000 nM | Receptor binding assays |
A₂ₐ Adenosine Receptor | >10,000 nM | Receptor binding assays |
A₃ Adenosine Receptor | >10,000 nM | Receptor binding assays |
Adenosine Transporter | >10,000 nM | Uptake inhibition assays |
Adenosine Deaminase | >10,000 nM | Enzyme activity assays |
This selectivity profile—spanning orders of magnitude specificity over adenosine receptors, transporters, and deaminase—enables precise amplification of extracellular adenosine concentrations at sites of tissue stress without off-target receptor activation [1] [6] [7]. Mechanistically, ABT-702 binds the adenosine/ATP pocket of ADK, preventing adenosine phosphorylation and thereby increasing extracellular adenosine bioavailability. This localized adenosine elevation activates protective pathways through receptor-dependent signaling, particularly in hypoxic or inflamed microenvironments [7] [8].
The development of ABT-702 emerged from systematic structure-activity optimization aimed at overcoming limitations of earlier adenosine modulators. Preceding nucleoside-based ADK inhibitors exhibited poor metabolic stability and off-target effects. ABT-702 originated from a pyridopyrimidine scaffold, with key modifications—including a 3-bromophenyl moiety at position 5 and morpholinopyridine at position 7—yielding enhanced potency and oral bioavailability [7]. The rationale centered on exploiting endogenous adenosine's spatially and temporally constrained protective actions: unlike direct adenosine receptor agonists that cause systemic effects (e.g., hypotension), ADK inhibition selectively elevates adenosine at sites of active ATP breakdown, such as inflamed or ischemic tissues [8] [9].
Table 2: Key Milestones in ABT-702 Development
Year | Development Phase | Significant Finding |
---|---|---|
2000 | Preclinical characterization | Oral activity confirmed in rodent pain models (ED₅₀=65 μmol/kg p.o.) |
2001 | Structural optimization | Identification of critical bromophenyl-morpholinyl pharmacophore |
2013 | Disease mechanism studies | Demonstrated efficacy in diabetic retinopathy inflammation models |
2019 | Cardiovascular application | Established augmentation of conducted vasodilation in HFpEF models |
2022 | Mechanism elucidation | Revealed ADK degradation-mediated cardioprotection |
Early pharmacological characterization revealed ABT-702's oral efficacy in rodent models of inflammatory and neuropathic pain, with dose-dependent antinociception (ED₅₀ = 8 μmol/kg i.p. and 65 μmol/kg p.o. in hot-plate tests) [1] [7]. This validated ADK inhibition as a viable strategy for enhancing adenosine's endogenous analgesic actions. Subsequent research expanded its therapeutic rationale to conditions involving metabolic stress and microvascular dysfunction, including diabetic complications and heart failure, where adenosine's vasodilatory and anti-inflammatory effects are pathophysiologically relevant [5] [9].
ABT-702 demonstrates compelling preclinical efficacy across disorders characterized by adenosine signaling dysfunction. In metabolic contexts, it attenuates diabetic retinopathy (DR) by countering retinal inflammation. Eight weeks of ABT-702 treatment (1.5 mg/kg i.p., twice weekly) in streptozotocin-diabetic mice significantly reduced retinal markers of pathology: oxidative/nitrosative stress, TNF-α, ICAM-1, and microglial activation (Iba1) were diminished, while physiological adenosine transporter (ENT1) expression was preserved [9]. This effect was mechanistically linked to amplified A₂ₐ adenosine receptor (A₂ₐAR) signaling, as A₂ₐAR blockade reversed ABT-702's suppression of TNF-α release in glycated-albumin-stimulated microglia [9].
In heart failure with preserved ejection fraction (HFpEF), ABT-702 corrects impaired conducted vasodilation—a microvascular coordination mechanism essential for efficient tissue perfusion. Using obese ZSF1 rats (a validated HFpEF model), 8-week ABT-702 treatment (1.5 mg/kg i.p.) prevented left ventricular diastolic dysfunction and reduced myocardial hypoxia markers (carbonic anhydrase 9, collagen) [5]. Human arterioles from HFpEF patients similarly exhibited augmented conducted vasodilation when incubated with ABT-702 (0.1 μM), confirming translational relevance. This effect stemmed from reversing ADK upregulation in microvessels, thereby enhancing adenosine-mediated vasodilatory coordination [5].
Table 3: Summary of ABT-702 Therapeutic Effects in Preclinical Studies
Disease Model | Key Findings | Proposed Mechanism |
---|---|---|
Diabetic Retinopathy | ↓ Retinal TNF-α, ICAM-1, cell death; ↓ Microglial activation; ↓ Oxidative stress | A₂ₐAR-dependent anti-inflammation |
HFpEF (ZSF1 rat) | ↑ Coronary conducted vasodilation; ↓ LV diastolic stiffness; ↓ Myocardial hypoxia | Restoration of microvascular adenosine signaling |
Myocardial Ischemia | Sustained cardioprotection >24h post-treatment; ↑ Coronary flow; ↓ IR injury | Proteasomal ADK degradation → ↑ Adenosine |
Inflammatory Pain | Dose-dependent antinociception; Efficacy in thermal/chemical pain models | Local adenosine accumulation at injury sites |
Cardioprotection studies reveal a unique delayed action: ABT-702 administration induces proteasome-dependent degradation of the ADK-long isoform (ADK-L), sustaining elevated adenosine levels >24 hours post-clearance. In murine ischemia-reperfusion models, this translated to increased basal coronary flow and robust infarction reduction. Critically, perfusion with adenosine deaminase or antagonist (8-phenyltheophylline) abolished protection, confirming adenosine-dependence [8]. The sequential mechanism involves: (1) initial ADK inhibition → (2) adenosine receptor activation → (3) ubiquitin-proteasome degradation of ADK → (4) sustained adenosine elevation and cardioprotection [8].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6